molecular formula C19H16N2O3S B2872138 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde CAS No. 296897-97-7

2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde

Cat. No. B2872138
CAS RN: 296897-97-7
M. Wt: 352.41
InChI Key: KNPBFLGBPCWAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 . It is recommended to store this compound at 4°C under nitrogen .

Scientific Research Applications

Antibacterial Activity

The pyrrole derivatives have been studied for their antibacterial properties . Compounds similar to the one have shown appreciable action against various bacterial strains. The presence of the nitrophenyl group could potentially enhance these properties, making it a candidate for developing new antibacterial agents .

Antitubercular Agents

Given the ongoing challenge of tuberculosis, there is a continuous search for new antitubercular agents. The structural features of “2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde” suggest it could be effective in inhibiting mycobacterial growth, offering a potential pathway for new treatments .

Enzyme Inhibition

The compound’s ability to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) is significant. These enzymes are involved in fatty acid synthesis and folate metabolism, respectively, and their inhibition can lead to the development of treatments for various diseases, including cancer and bacterial infections .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets. “2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde” can be used in computational models to predict its binding efficiency and mode of action against target enzymes or receptors .

Anticancer Research

Pyrrole derivatives have been explored for their anticancer properties , particularly in leukemia, lymphoma, and myelofibrosis. The compound , with its specific substituents, could be synthesized and tested for its efficacy against cancer cells, contributing to the field of oncology .

Drug Design and Discovery

The diverse biological activities associated with pyrrole derivatives make them valuable scaffolds in drug design. The compound’s structure allows for modifications that can enhance its activity, selectivity, and pharmacokinetic properties, making it a useful tool in the discovery of new therapeutic agents .

Safety and Hazards

This compound has been classified as an irritant . The safety information includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-11-15(12-22)14(2)20(13)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)21(23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBFLGBPCWAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.